molecular formula C5H8O4 B2379324 cis-1,3-Dihydroxycyclobutane-1-carboxylic acid CAS No. 2227198-91-4

cis-1,3-Dihydroxycyclobutane-1-carboxylic acid

Cat. No. B2379324
CAS RN: 2227198-91-4
M. Wt: 132.115
InChI Key: DRHHIKAKVKYIQN-YUOXXFAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cis-1,3-Dihydroxycyclobutane-1-carboxylic acid”, also known as “cis-1,3-DHCBA”, is a cyclic amino acid . It has a molecular weight of 132.12 .


Molecular Structure Analysis

The IUPAC name for this compound is (1s,3s)-1,3-dihydroxycyclobutane-1-carboxylic acid . The InChI code for this compound is 1S/C5H8O4/c6-3-1-5(9,2-3)4(7)8/h3,6,9H,1-2H2,(H,7,8)/t3-,5+ .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

Researchers have developed methods for synthesizing compounds related to cis-1,3-Dihydroxycyclobutane-1-carboxylic acid, exploring their physical and chemical properties. For instance, Chernykh et al. (2016) synthesized cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids to study their pKa values and interactions with fluorine atoms (Chernykh et al., 2016).

Photochemical Synthesis Routes

Chang et al. (2018) described a photochemical route to synthesize hydroxy derivatives of 2-Aminocyclobutane-1-carboxylic acid with an all-cis geometry, showcasing the potential of photochemical processes in producing these compounds (Chang et al., 2018).

Conformational Studies in Peptides

Research by Torres et al. (2009) focused on the conformational aspects of bis(cyclobutane) beta-dipeptides, including derivatives of cis- and trans-2-aminocyclobutane-1-carboxylic acid. They highlighted the predominance of certain hydrogen-bonded rings in these compounds (Torres et al., 2009).

Deuterium-Labeled Compound Synthesis

Yamashita et al. (2019) investigated the continuous photo flow synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative. This work has implications for the preparation of biologically active compounds and material sciences (Yamashita et al., 2019).

Development of Novel Amino Acids

Radchenko et al. (2011) developed an approach to synthesize cis- and trans-3-aminocyclobutanecarboxylic acids, contributing to the field of novel amino acid development (Radchenko et al., 2011).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P202, P233, P261, P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362, P403, P405 .

properties

IUPAC Name

1,3-dihydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-3-1-5(9,2-3)4(7)8/h3,6,9H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHHIKAKVKYIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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